molecular formula C6H9Cl2NO2 B12002584 Dichloroacetic acid, morpholide CAS No. 39205-49-7

Dichloroacetic acid, morpholide

Cat. No.: B12002584
CAS No.: 39205-49-7
M. Wt: 198.04 g/mol
InChI Key: SPDHGKQMFGYCHN-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • DCA can be synthesized through reduction of trichloroacetic acid (TCA) or by other methods.
    • Industrial production methods may involve chlorination of acetic acid or other precursor compounds.
  • Chemical Reactions Analysis

    • DCA undergoes typical reactions of halogenated carboxylic acids, including oxidation, reduction, and substitution.
    • Common reagents include strong acids or bases, and the conditions vary depending on the specific reaction.
    • Major products formed include derivatives of DCA with different functional groups.
  • Scientific Research Applications

      Chemistry: DCA serves as a reagent in organic synthesis, especially in the preparation of other carboxylic acid derivatives.

      Biology: DCA has been studied for its potential as an anticancer agent due to its effects on mitochondrial metabolism.

      Medicine: Some clinical trials explore DCA’s use in cancer treatment, although more research is needed.

      Industry: DCA is used in the production of pharmaceuticals and other chemicals.

  • Mechanism of Action

    • DCA’s mechanism involves inhibiting pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity.
    • This affects cellular metabolism, promoting oxidative phosphorylation and potentially impacting cancer cells.
  • Comparison with Similar Compounds

    Remember that DCA is a compound with diverse properties and applications, and ongoing research continues to uncover its full potential

    Properties

    CAS No.

    39205-49-7

    Molecular Formula

    C6H9Cl2NO2

    Molecular Weight

    198.04 g/mol

    IUPAC Name

    2,2-dichloro-1-morpholin-4-ylethanone

    InChI

    InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2

    InChI Key

    SPDHGKQMFGYCHN-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1C(=O)C(Cl)Cl

    Origin of Product

    United States

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